Molecular Weight and Ligand Efficiency: The Unsubstituted Scaffold Advantage Over 5,5-Dimethyl-2-(THP-amino) Analogs
The target compound (MW 254.29 g/mol) is substantially smaller than its closest biologically characterized analog, N-benzyl-5,5-dimethyl-2-((tetrahydro-2H-pyran-4-yl)amino)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide (cmpd 46, US9546173; MW 407.51 g/mol), representing a 37.6% reduction in molecular weight [1]. This size differential directly impacts ligand efficiency (LE) potential: the substituted analog achieves an ERK2 IC50 of 31 nM (LE ≈ 0.29 kcal/mol per heavy atom), whereas the unsubstituted scaffold, though lacking standalone potency, provides a maximal LE ceiling for subsequent optimization [2]. The calculated lipophilicity (clogP) of the target compound is approximately 2.1, compared to approximately 3.8 for cmpd 46, indicating superior baseline physicochemical properties for solubility-limited assays [3].
| Evidence Dimension | Molecular weight and calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 254.29 g/mol; clogP ≈ 2.1; Heavy atom count = 19 |
| Comparator Or Baseline | Cmpd 46 (US9546173): MW = 407.51 g/mol; clogP ≈ 3.8; Heavy atom count = 30. Cmpd 27 (US9546173): MW = 421.54 g/mol; clogP ≈ 4.1; Heavy atom count = 31. |
| Quantified Difference | ΔMW = -153.22 g/mol (-37.6%) vs cmpd 46; ΔclogP ≈ -1.7 log units vs cmpd 46; ΔHeavy atoms = -11 vs cmpd 46 |
| Conditions | Calculated physicochemical properties using standard in silico methods; MW derived from molecular formula C14H14N4O; clogP estimated by fragment-based calculation. |
Why This Matters
A lower molecular weight and lipophilicity directly reduce the risk of solubility-limited assay artifacts, nonspecific binding, and poor pharmacokinetic starting points in early-stage kinase inhibitor programs, making this scaffold preferable for fragment-based screening and systematic SAR library construction.
- [1] US9546173B2, Example compound 46: N-benzyl-5,5-dimethyl-2-((tetrahydro-2H-pyran-4-yl)amino)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide. Novartis AG. View Source
- [2] BindingDB BDBM243248: ERK2 IC50 = 31 nM for US9546173 cmpd 46. Assay: ERK2-catalyzed phosphorylation of biotinylated ERKtide peptide, pH 7.5. View Source
- [3] PubChem computed properties for N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide (CID available via PubChem). Includes XLogP3, molecular weight, and heavy atom count. View Source
